

"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

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An In-Depth Technical Guide to Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are a common scaffold in many biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**, along with a general synthetic approach and an exploration of the potential biological significance of this class of compounds.

Chemical and Physical Properties

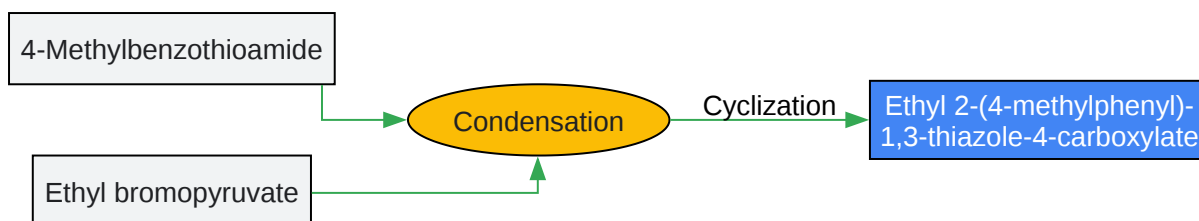
A summary of the key physical and chemical properties of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate** is presented below. These properties are essential for its handling, characterization, and application in a research setting.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₃ NO ₂ S	[1][2][3]
Molecular Weight	247.31 g/mol	[1][2][3]
CAS Number	132089-32-8	[1][2][3]
Appearance	Solid	[2]
Melting Point	45-46 °C	[3]
Boiling Point	375.9 °C at 760 mmHg	[3]
Density	1.188 g/cm ³	[3]
Flash Point	181.1 °C	[3]
InChI Key	YJADELKTGPHXGE-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)c1csc(n1)-c2ccc(C)cc2	[2]

Synthesis

The synthesis of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate** typically follows the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α -haloketone.

A general experimental workflow for the Hantzsch synthesis of thiazoles is depicted below:



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Caption: General workflow for the Hantzsch synthesis of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of the title compound is not readily available in the searched literature. However, a general procedure based on the Hantzsch thiazole synthesis would involve the following steps:

- **Reaction Setup:** 4-Methylbenzothioamide and an equimolar amount of ethyl bromopyruvate are dissolved in a suitable solvent, such as ethanol or another polar solvent.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**.

Spectral Data

Specific experimental spectral data for **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate** is not available in the public domain. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the phenyl ring (a singlet), the aromatic protons, and the thiazole proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, the ethyl group carbons, and the methyl group carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the thiazole and aromatic rings, and C-H stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.31 g/mol).

Biological Activity

While no specific studies on the biological activity of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate** have been identified, the broader class of thiazole derivatives is known to possess a wide range of pharmacological activities.[4][5]

Thiazole-containing compounds have been investigated for their potential as:

- Anticancer agents: Many thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]
- Antimicrobial agents: The thiazole scaffold is present in several antibacterial and antifungal drugs.[7]
- Anti-inflammatory agents: Some thiazole derivatives have shown potent anti-inflammatory effects.

The biological activity of thiazole derivatives is often attributed to the ability of the sulfur and nitrogen atoms in the ring to interact with biological targets. The substituents on the thiazole ring play a crucial role in determining the specific activity and potency. The 2-aryl substitution, as in the title compound, is a common feature in many biologically active thiazoles.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of **Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate**.

Conclusion

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a thiazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties and provided a general synthetic strategy. The lack of detailed experimental and biological data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The information presented here serves as a valuable resource for scientists and researchers interested in the synthesis and evaluation of novel thiazole-based compounds.

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